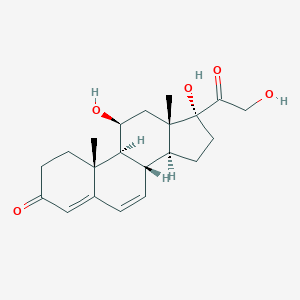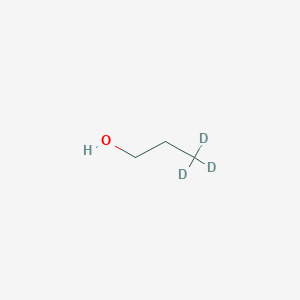
1-Propanol-3,3,3-d3
Overview
Description
1-Propanol-3,3,3-d3, also known as propyl-3,3,3-d3 alcohol, is a deuterated form of 1-propanol. It is a stable isotope-labeled compound where three hydrogen atoms in the methyl group are replaced by deuterium atoms. This compound is primarily used in scientific research, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, due to its unique isotopic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propanol-3,3,3-d3 can be synthesized through the reduction of propionic acid-3,3,3-d3 using lithium aluminum deuteride (LiAlD4) as a reducing agent. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the reducing agent.
Industrial Production Methods: Industrial production of this compound involves the catalytic hydrogenation of propionic acid-3,3,3-d3. This process requires a deuterium gas atmosphere and a suitable catalyst, such as palladium on carbon (Pd/C), to facilitate the reduction reaction .
Chemical Reactions Analysis
Types of Reactions: 1-Propanol-3,3,3-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to propionic acid-3,3,3-d3 using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to propane-3,3,3-d3 using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed:
Oxidation: Propionic acid-3,3,3-d3.
Reduction: Propane-3,3,3-d3.
Substitution: 1-Bromopropane-3,3,3-d3 or 1-Chloropropane-3,3,3-d3
Scientific Research Applications
1-Propanol-3,3,3-d3 has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and a reference standard in NMR spectroscopy to study molecular structures and reaction mechanisms.
Biology: It is employed in metabolic studies to trace the incorporation and transformation of deuterium-labeled compounds in biological systems.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of deuterium-labeled drugs.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of isotopic labeling and analysis
Mechanism of Action
The mechanism of action of 1-Propanol-3,3,3-d3 is primarily related to its role as a deuterated solvent or reagent in various chemical and biological studies. The presence of deuterium atoms in place of hydrogen atoms alters the vibrational frequencies and bond strengths, which can influence reaction kinetics and mechanisms. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the elucidation of molecular structures and dynamics .
Comparison with Similar Compounds
1-Propanol-1,1-d2: A deuterated form of 1-propanol with two deuterium atoms at the first carbon.
1-Propanol-1-13C: A carbon-13 labeled form of 1-propanol.
1-Propanol-d8: A fully deuterated form of 1-propanol with eight deuterium atoms.
Comparison: 1-Propanol-3,3,3-d3 is unique due to the specific placement of deuterium atoms at the terminal methyl group, which provides distinct isotopic labeling advantages in NMR and mass spectrometry studies. In contrast, 1-Propanol-1,1-d2 and 1-Propanol-1-13C have isotopic labels at different positions, which may be more suitable for specific types of studies. 1-Propanol-d8, being fully deuterated, offers a higher degree of isotopic labeling but may also exhibit different physical and chemical properties compared to this compound .
Properties
IUPAC Name |
3,3,3-trideuteriopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480196 | |
| Record name | (3,3,3-~2~H_3_)Propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
63.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61844-01-7 | |
| Record name | (3,3,3-~2~H_3_)Propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanol-3,3,3-d3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


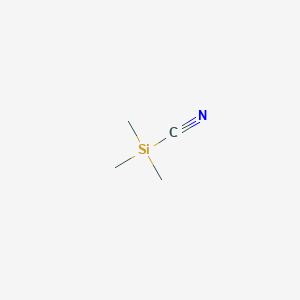
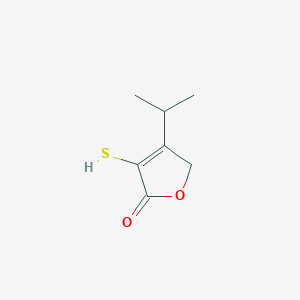

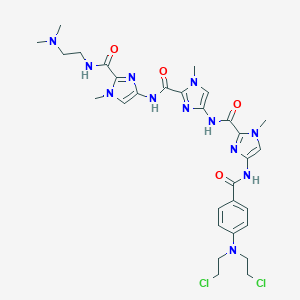
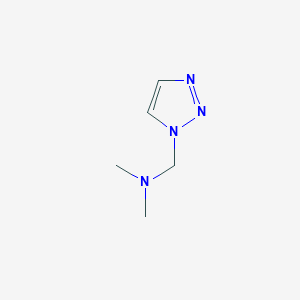
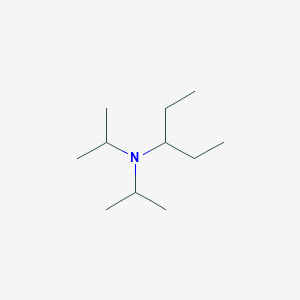

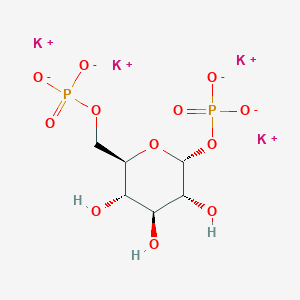


![Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate](/img/structure/B121209.png)


